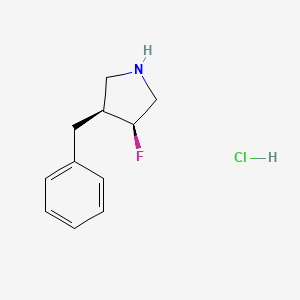

(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

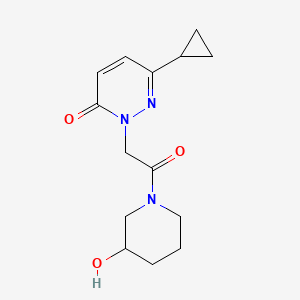

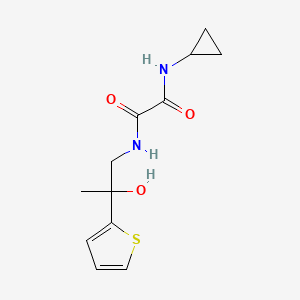

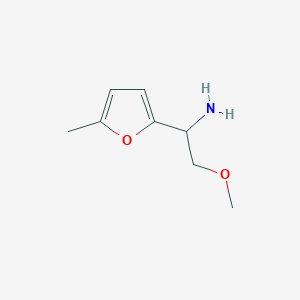

“(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” likely refers to a specific isomer of a pyrrolidine compound. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry .

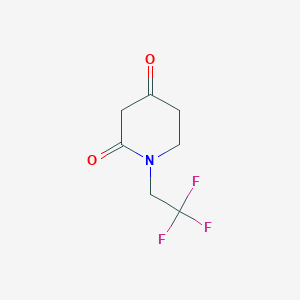

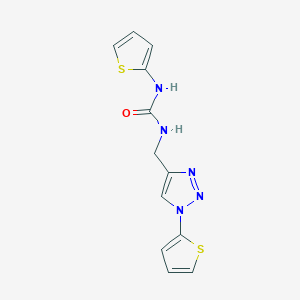

Molecular Structure Analysis

The molecular structure of “(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” would likely involve a pyrrolidine ring, a benzyl group, and a fluorine atom. The 3S,4S notation indicates the stereochemistry of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” are not available, similar compounds may undergo reactions like those catalyzed by S-adenosyl methionine (SAM) – dependent methyltransferase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications

1. PPDA Hybrid for Supercapacitor and Strain Sensing Applications

- Summary : The PPDA hybrid is a flexible, biocompatible, and high-performance energy storage platform that can interface with biological systems. It’s highly desirable for emerging on-skin sensing and wearable electronic devices .

- Methods : The unique nanoarchitecture of the PPDA hybrid is achieved through a templated method utilizing LCA- (DDT/γ-CD) nanotube solution as templates to form PPy/PDDT/γ-CD nanotubular network structures .

- Results : The PPDA hybrid exhibits good electrochemical performance, with a specific capacitance of 149.6 F g −1 at 1 A g −1 current density and retaining 82.3% of its capacitance after 1000 cycles at 5 A g −1 .

2. rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride

- Summary : This compound is a chemical reagent available from various suppliers .

- Methods : The specific methods of application or experimental procedures would depend on the context in which this reagent is being used .

- Results : The outcomes obtained would also depend on the specific experiments or applications in which this reagent is used .

1. Semiconductor Photocatalytic Technology

- Summary : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .

- Methods : The specific methods of application or experimental procedures would depend on the context in which this technology is being used .

- Results : The outcomes obtained would also depend on the specific experiments or applications in which this technology is used .

- Summary : This compound is a chemical reagent available from various suppliers .

- Methods : The specific methods of application or experimental procedures would depend on the context in which this reagent is being used .

- Results : The outcomes obtained would also depend on the specific experiments or applications in which this reagent is used .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3S,4S)-3-benzyl-4-fluoropyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCVNPKGQFJOD-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)F)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-Benzyl-4-fluoropyrrolidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate](/img/structure/B2740803.png)

![N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2740805.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2740810.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)